9-[Ethoxy(phenyl)methylidene]-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[Ethoxy(phenyl)methylidene]-9H-xanthene is a chemical compound that belongs to the xanthene family. Xanthenes are tricyclic compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Ethoxy(phenyl)methylidene]-9H-xanthene typically involves the condensation of xanthene derivatives with ethoxy(phenyl)methylidene groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
9-[Ethoxy(phenyl)methylidene]-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
9-[Ethoxy(phenyl)methylidene]-9H-xanthene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-[Ethoxy(phenyl)methylidene]-9H-xanthene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9H-xanthene: The parent compound of the xanthene family.
9-(Phenylmethylidene)-9H-xanthene: A similar compound with a phenylmethylidene group.
9-(Methoxy(phenyl)methylidene)-9H-xanthene: A derivative with a methoxy group instead of an ethoxy group.
Uniqueness
9-[Ethoxy(phenyl)methylidene]-9H-xanthene is unique due to its specific ethoxy(phenyl)methylidene substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62456-53-5 |
---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-[ethoxy(phenyl)methylidene]xanthene |
InChI |
InChI=1S/C22H18O2/c1-2-23-22(16-10-4-3-5-11-16)21-17-12-6-8-14-19(17)24-20-15-9-7-13-18(20)21/h3-15H,2H2,1H3 |
InChI Key |
RBYBLBMWZPXOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C1C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.